- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,

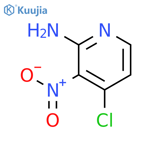

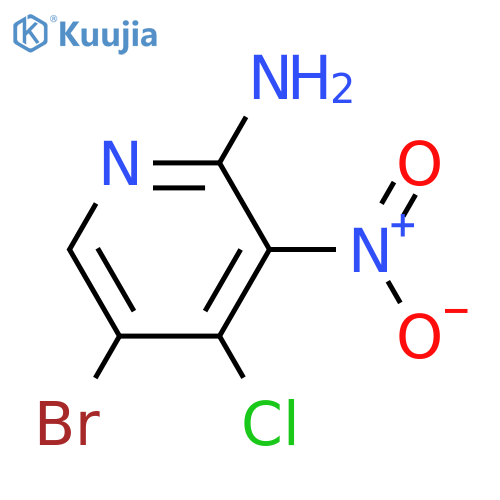

Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure

Produktname:5-bromo-4-chloro-3-nitro-pyridin-2-amine

CAS-Nr.:942947-95-7

MF:C5H3BrClN3O2

MW:252.453218698502

MDL:MFCD11110693

CID:69616

PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Amino-5-bromo-4-chloro-3-nitropyridine

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine

- 5-Bromo-4-chloro-3-nitropyridin-2-amine

- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE

- PubChem19503

- BLGCPXIDEMLKMS-UHFFFAOYSA-N

- PB28233

- EN000414

- AM804585

- BC004449

- ST2416405

- AB0027792

- W9670

- 947A957

- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)

- 5-bromo-4-chloro-3-nitro-pyridin-2-amine

- 942947-95-7

- DB-002094

- CS-0019371

- AKOS015854980

- DTXSID70670259

- MFCD11110693

- J-507907

- DS-12763

- AKOS025395613

- SY097004

- EN300-137053

- SCHEMBL208151

-

- MDL: MFCD11110693

- Inchi: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)

- InChI-Schlüssel: BLGCPXIDEMLKMS-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

Berechnete Eigenschaften

- Genaue Masse: 250.91000

- Monoisotopenmasse: 250.91

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 0

- Komplexität: 188

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 2

- Oberflächenladung: 0

- Topologische Polaroberfläche: 84.7

- XLogP3: 2.2

Experimentelle Eigenschaften

- Dichte: 2.020

- Siedepunkt: 338.37 °C at 760 mmHg

- Flammpunkt: 338.37 °C at 760 mmHg

- Brechungsindex: 1.689

- PSA: 84.73000

- LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

5-bromo-4-chloro-3-nitro-pyridin-2-amine Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137053-5.0g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 5.0g |

$206.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 1g |

¥136.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D495202-10G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 10g |

$130 | 2024-05-23 | |

| Enamine | EN300-137053-2.5g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 2.5g |

$113.0 | 2023-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

¥633.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 5g |

1007.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 200mg |

111.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D495202-5G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

$95 | 2024-05-23 | |

| abcr | AB443821-25 g |

2-Amino-5-bromo-4-chloro-3-nitropyridine; . |

942947-95-7 | 25g |

€746.40 | 2023-04-22 | ||

| Enamine | EN300-137053-0.1g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 0.1g |

$48.0 | 2023-02-15 |

5-bromo-4-chloro-3-nitro-pyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt

1.2 Reagents: Water ; neutralized, cooled

1.2 Reagents: Water ; neutralized, cooled

Referenz

- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referenz

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide ; pH 7

1.2 Reagents: Sodium hydroxide ; pH 7

Referenz

- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referenz

- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; -5 °C

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

Referenz

- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor, European Journal of Medicinal Chemistry, 2016, 117, 19-32

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

Referenz

- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C

Referenz

- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

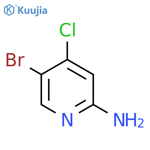

- 5-Bromo-4-chloropyridin-2-amine

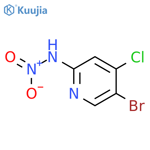

- 2-Amino-4-chloro-3-nitropyridine

- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

5-bromo-4-chloro-3-nitro-pyridin-2-amine Verwandte Literatur

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine) Verwandte Produkte

- 2640946-05-8(4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine)

- 2680862-64-8(benzyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate)

- 1822474-47-4(N-Fmoc-3-chloro-D-alanine)

- 2248387-92-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-ethylmorpholine-2-carboxylate)

- 2034413-92-6(2-(4-fluorophenyl)sulfanyl-N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)acetamide)

- 303023-15-6(2-(4-methylphenyl)-5-(4-methylphenyl)amino-1,3-oxazole-4-carbonitrile)

- 1308285-72-4(2,6-Naphthyridin-3-ol)

- 1261934-92-2(2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid)

- 899947-52-5(ethyl 3-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}propanoate)

- 892584-37-1((thiophen-2-yl)methyl(2,4,4-trimethylpentan-2-yl)amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

Reinheit:99%/99%

Menge:25g/100g

Preis ($):222.0/743.0